molecular formula C7H11NO B13182486 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one

1-(Azetidin-3-yl)-2-methylprop-2-en-1-one

Cat. No.: B13182486
M. Wt: 125.17 g/mol
InChI Key: XBFIJVCOSVKWRK-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2-methylprop-2-en-1-one is a heterocyclic organic compound featuring an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one can be synthesized through various methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods: Industrial production of azetidine derivatives often involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one involves its interaction with molecular targets through its azetidine ring. This interaction can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the functional groups attached to the azetidine ring and the overall structure of the compound .

Comparison with Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 1-(Azetidin-3-yl)-2-methylprop-2-en-1-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(azetidin-3-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-5(2)7(9)6-3-8-4-6/h6,8H,1,3-4H2,2H3

InChI Key

XBFIJVCOSVKWRK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CNC1

Origin of Product

United States

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